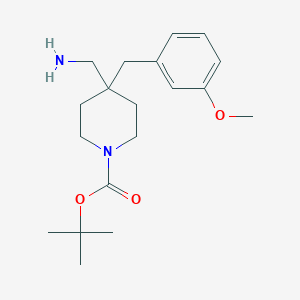

tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 3-methoxybenzyl substituent, and an aminomethyl moiety. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of bioactive molecules. Its structural complexity, including aromatic and aliphatic substituents, makes it a versatile scaffold for drug discovery.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-10-8-19(14-20,9-11-21)13-15-6-5-7-16(12-15)23-4/h5-7,12H,8-11,13-14,20H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSBEYIXNATBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of 306.40 g/mol . The structure features a piperidine ring with substituents that enhance its biological activity, particularly in targeting specific receptors or enzymes in the body.

Synthesis

The synthesis of this compound typically involves a multi-step process, including reductive amination and acylation. A general synthetic route may include:

- Formation of the piperidine core : Starting from commercially available piperidine derivatives.

- Aminomethylation : Introducing the aminomethyl group using appropriate reagents.

- Methoxybenzyl substitution : Attaching the 3-methoxybenzyl group through nucleophilic substitution reactions.

This synthetic pathway allows for modifications that can lead to variations with different biological profiles.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. For instance, research has shown that certain piperidine derivatives can inhibit bacterial growth effectively, suggesting a potential role as antibacterial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with mechanisms involving the activation of caspases and modulation of cell cycle progression . The structural modifications present in this compound may enhance its efficacy compared to simpler analogs.

Neuropharmacological Effects

Piperidine compounds are also known for their neuropharmacological activities. This specific derivative has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Such interactions may suggest applications in treating neurodegenerative disorders or mood disorders .

Study on Antimicrobial Properties

In a comparative study, various piperidine derivatives were tested against common bacterial strains. The results indicated that this compound showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli , highlighting its potential as an antimicrobial agent.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 18 |

| Control (Ampicillin) | 20 |

| Other Piperidine Derivatives | 15-17 |

Anticancer Activity Assessment

In another study focusing on anticancer activity, the compound was tested on several cancer cell lines. The findings revealed that it induced significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with IC50 values indicating higher potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | % Apoptosis at IC50 |

|---|---|---|

| FaDu Hypopharyngeal | 25 | 65 |

| MCF-7 Breast Cancer | 30 | 58 |

| A549 Lung Cancer | 35 | 55 |

Scientific Research Applications

Drug Development

The compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its piperidine structure is essential for developing drugs targeting central nervous system disorders. The incorporation of the methoxybenzyl group enhances lipophilicity, which is crucial for crossing the blood-brain barrier.

Targeted Protein Degradation

One of the notable applications of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade target proteins. The semi-flexible linker properties of tert-butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate allow for optimized ternary complex formation, which is critical for effective protein degradation .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit critical enzymes involved in amyloid beta peptide aggregation, thereby potentially reducing the risk of neurotoxicity associated with Alzheimer's pathology.

The following table summarizes key biological activities associated with this compound:

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

In Vitro Studies

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. Although it showed promise in reducing malondialdehyde (MDA) levels, cognitive improvement was not statistically significant compared to established treatments like galantamine.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s structure includes three key functional groups:

-

tert-butyl ester (carboxylate group)

-

Aminomethyl group (primary amine)

-

3-methoxybenzyl substituent (aromatic ring with methoxy group)

These groups enable diverse chemical transformations, including deprotection, nucleophilic substitution, and esterification/amidation reactions.

Deprotection of the tert-Butyl Ester

The tert-butyl ester group is labile under acidic conditions, allowing selective cleavage to generate a carboxylic acid derivative. This reaction is critical for activating the compound for further transformations.

Conditions : Acidic environments (e.g., trifluoroacetic acid, HCl in dioxane).

Outcome : Formation of a carboxylic acid, enabling subsequent esterification or amidation.

Nucleophilic Substitution

The aminomethyl group acts as a nucleophile, engaging in substitution reactions with electrophilic reagents. This reactivity is exploited to introduce new functional groups.

Reagents : Electrophiles (e.g., alkyl halides, activated esters).

Outcome : Substituted derivatives with modified aminomethyl groups.

Esterification

After deprotection, the carboxylic acid group can react with alcohols or other nucleophiles to form esters. This reaction is often facilitated by coupling agents (e.g., EDCl, DCC).

Conditions : Alcohols, coupling agents, and bases (e.g., DMAP).

Outcome : Ester derivatives with enhanced stability or altered lipophilicity.

Amidation

The primary amine in the aminomethyl group can react with carbonyl reagents (e.g., aldehydes, ketones) to form imine derivatives.

Reagents : Carbonyl compounds (e.g., benzaldehyde).

Outcome : Amides or imine intermediates for further functionalization.

Reaction Conditions and Reagents

| Reaction Type | Conditions/Reagents | Product |

|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA), HCl/dioxane | Carboxylic acid derivative |

| Nucleophilic Substitution | Alkyl halides, activated esters | Substituted aminomethyl derivatives |

| Esterification | Alcohols, EDCl/DCC, DMAP | Esters of carboxylic acid |

| Amidation | Aldehydes/ketones, acid catalysts | Imine/amide derivatives |

Mechanistic Insights

The tert-butyl ester’s susceptibility to acidic hydrolysis stems from the electron-donating tert-butyl group, which stabilizes the transition state during deprotection. The aminomethyl group’s nucleophilicity is influenced by its proximity to the piperidine ring, enabling site-specific modifications.

Comparative Reaction Profiles

| Feature | tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate | Related Piperidine Derivatives |

|---|---|---|

| Key Reactivity | Deprotection of ester, nucleophilic substitution, amidation | Varies by substituents (e.g., benzyl groups) |

| Selectivity | Site-specific reactions due to distinct functional groups | Less predictable without directing groups |

| Biological Relevance | Enhanced lipophilicity via tert-butyl ester; methoxybenzyl for receptor binding | Limited unless functionalized similarly |

Challenges and Considerations

-

Regioselectivity : The piperidine ring’s steric hindrance may limit substitution at specific positions.

-

Stability : Acidic deprotection requires careful control to avoid over-hydrolysis or decomposition.

-

Functional Group Compatibility : Reactivity of the amine group may interfere with other transformations.

Citations Evitachem.com (2025). This compound. Chemsrc.com (2024). This compound. Evitachem.com (2025). tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

The following compounds share the Boc-protected piperidine backbone but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural and Property Comparison

Physicochemical Properties

- Physical State: Most analogs (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are light yellow solids, suggesting similar solid-state characteristics for the target compound .

- Polarity : The presence of methoxy or fluorine groups increases molecular polarity compared to aliphatic substituents. For example, the 3-methoxybenzyl group enhances hydrophobicity relative to the 3-fluorobenzyl variant .

Key Research Findings

- SAR Insights : The 3-methoxybenzyl group in the target compound likely enhances binding to aromatic-rich enzyme pockets, whereas fluorinated analogs improve metabolic stability .

- Therapeutic Potential: Piperidine derivatives are prominent in CNS drug discovery, with structural modifications tailoring selectivity for specific targets (e.g., 5-HT4 receptors in Alzheimer’s disease) .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate?

Synthesis typically involves multi-step reactions, including:

- Protection/Deprotection : Use tert-butyl carbamate (Boc) groups to protect amine functionalities during intermediate steps .

- Functionalization : Introduce the 3-methoxybenzyl group via nucleophilic substitution or reductive amination under inert atmospheres.

- Optimization : Catalysts like triethylamine in dichloromethane improve yields; reaction temperatures (e.g., 0–25°C) minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is advised if dust/aerosols form .

- Storage : Store in airtight containers at 2–8°C, desiccated to prevent hydrolysis .

- Emergency Measures : Ensure eyewash stations and fire extinguishers (CO₂ or dry chemical) are accessible .

Q. How is the compound’s purity assessed in academic research?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison) .

- Spectroscopy : ¹H/¹³C NMR confirms structural integrity; IR identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N content within ±0.3% of theoretical) .

Q. What storage conditions ensure long-term stability?

- Temperature : ≤25°C; avoid freezing to prevent crystal lattice disruption.

- Humidity : Maintain <40% RH; use desiccants like silica gel .

- Light Sensitivity : Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the 3-methoxybenzyl substituent influence reactivity compared to analogs?

- Electronic Effects : The methoxy group’s electron-donating nature enhances stability in electrophilic reactions (e.g., sulfonation) but may reduce nucleophilic attack rates .

- Steric Effects : Bulkier substituents (e.g., phenyl vs. benzyl) alter regioselectivity in cross-coupling reactions. Computational modeling (DFT) predicts steric hindrance at the piperidine ring .

Q. What analytical techniques resolve contradictions in biological activity data?

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with cell-based assays (e.g., luciferase reporters) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc intermediates) that may skew activity .

- Dose-Response Studies : Test across 3+ cell lines to differentiate compound-specific effects from artifacts .

Q. How can researchers mitigate byproduct formation during synthesis?

- Stoichiometric Control : Limit excess reagents (e.g., 1.1 eq. of 3-methoxybenzyl chloride) to minimize alkylation side products .

- Temperature Gradients : Slow reagent addition at 0°C reduces exothermic side reactions .

- Workup Strategies : Aqueous washes (NaHCO₃) remove acidic impurities; drying over MgSO₄ improves yield .

Q. What pharmacokinetic challenges arise from the compound’s physicochemical properties?

- LogP : Predicted high lipophilicity (LogP >3) may limit aqueous solubility. Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .

- Metabolic Stability : The Boc group may undergo hepatic CYP450-mediated hydrolysis. Evaluate in vitro microsomal assays .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect bioactivity?

- SAR Studies : Synthesize analogs and test against target receptors (e.g., GPCRs). Methoxy-to-ethoxy swaps may increase metabolic half-life but reduce binding affinity due to steric effects .

- Computational Docking : Molecular dynamics simulations identify key hydrogen bonds between the methoxy group and binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.